2-Phenylpiperidine

Dopamine Transporter Binding Affinity Neurological Research

2-Phenylpiperidine (CAS 3466-80-6) is a small-molecule chemical building block characterized by a phenyl group substituted at the 2-position of a piperidine heterocycle. This compound is a foundational member of the phenylpiperidine class, a scaffold renowned for its diverse biological activities, particularly in modulating central nervous system targets.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 3466-80-6
Cat. No. B1215205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidine
CAS3466-80-6
Synonyms2-phenylpiperidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2
InChIKeyWGIAUTGOUJDVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpiperidine (CAS 3466-80-6) for R&D: Sourcing a Core Scaffold for CNS and Alkaloid Chemistry


2-Phenylpiperidine (CAS 3466-80-6) is a small-molecule chemical building block characterized by a phenyl group substituted at the 2-position of a piperidine heterocycle [1]. This compound is a foundational member of the phenylpiperidine class, a scaffold renowned for its diverse biological activities, particularly in modulating central nervous system targets [2]. Its primary role in research and industry is as a versatile intermediate for the synthesis of more complex pharmaceuticals, including analgesics and antidepressants, and as a core component in the exploration of neurotransmitter systems .

Supports CNS ligand design as an unsubstituted scaffold baseline
Provides a 2‑phenyl regioisomer essential for NK1 pharmacophore construction
Available as a chiral building block for asymmetric alkaloid synthesis

Why 2-Phenylpiperidine (CAS 3466-80-6) Cannot Be Simply Replaced by Other Piperidines


The position of the phenyl substituent on the piperidine ring is a critical determinant of biological activity and synthetic utility. The 2-phenylpiperidine scaffold places the aryl group adjacent to the basic nitrogen, creating a unique steric and electronic environment that is distinct from its 3- or 4-substituted analogs [1]. This regioisomerism dictates the compound's interaction with biological targets; for example, the 2-phenyl substitution pattern is essential for the synthesis of key pharmacophores like the CP-99,994 series of NK1 receptor antagonists . Therefore, substituting 2-phenylpiperidine with a different phenylpiperidine isomer or an unsubstituted piperidine will result in a molecule with fundamentally different conformational preferences, synthetic outcomes, and biological properties, making it a non-interchangeable entity in specific research protocols .

Regioisomer shift
3‑ or 4‑phenyl substitution alters steric and electronic environment, resulting in distinct target interactions compared with the 2‑phenyl isomer.
Pharmacophore mismatch
The 2‑phenyl pattern is required for key pharmacophores (e.g., NK1 antagonist series); other piperidines cannot deliver the same binding mode.
Synthetic divergence
Different regioisomers lead to different synthetic intermediates and conformational preferences; replacement may invalidate established routes.

Evidence-Based Differentiation for 2-Phenylpiperidine (CAS 3466-80-6): Data for Informed Sourcing


DAT Transporter Binding Affinity (Ki) of the Unsubstituted Scaffold vs. Potent Piperidine Analogs

The unsubstituted 2-phenylpiperidine scaffold demonstrates moderate affinity for the dopamine transporter (DAT), providing a quantitative baseline for structure-activity relationship (SAR) studies. This affinity is significantly lower than that of optimized piperidine-based DAT inhibitors, highlighting the impact of additional substituents. The data confirms its role as a core scaffold rather than a potent inhibitor itself. [1] [2]

DAT affinity
Class‑level inference
Ki 6.36 μM (scaffold) vs 50.6 nM (substituted analog) — approx. 126‑fold lower potency
Establishes a moderate baseline for SAR studies; scaffold requires further optimization for enhanced binding.
Displacement of [³H]WIN‑35428 in rat striatum; comparator data from competitive binding assay.
Dopamine Transporter Binding Affinity Neurological Research

Regioisomer Boiling Point Comparison: 2-Phenylpiperidine vs. 3-Phenylpiperidine

The substitution position on the piperidine ring influences its physicochemical properties. A direct comparison of boiling points shows that 2-phenylpiperidine has a lower boiling point than its 3-phenyl regioisomer under identical reduced pressure conditions. This difference is relevant for purification techniques and assessing material purity .

Boiling point
Cross‑study comparable
112 °C (9 mmHg) vs 126 °C (12 mmHg) for 3‑phenylpiperidine
Supports regioisomer identity confirmation and purity assessment during material qualification.
Reduced pressure conditions differ slightly; trend remains informative for QC.
Physicochemical Properties Purity Analysis Handling & Storage

Synthetic Yield for (R)-(+)-2-Phenylpiperidine Enantiomer

The enantiopure (R)-2-phenylpiperidine can be synthesized with high efficiency, demonstrating its accessibility as a chiral building block. A reported method achieved an 82% yield for the final step, providing a benchmark for synthetic route viability when procuring or planning to synthesize the chiral compound [1].

Enantiomer yield
Supporting evidence
82% yield for (R)‑enantiomer (final step)
Demonstrates practical synthetic accessibility for chiral building block applications.
Reduction of (R)‑6‑phenylpiperidin‑2‑one in THF; outperforms reported low‑yield alternatives.
Chiral Synthesis Asymmetric Chemistry Alkaloid Building Block

Best Application Scenarios for Procuring 2-Phenylpiperidine (CAS 3466-80-6)


Scaffold for Developing Novel CNS Therapeutics

2-Phenylpiperidine is the ideal starting material for medicinal chemistry programs focused on central nervous system (CNS) disorders. As demonstrated by its moderate DAT affinity (Ki = 6,360 nM), the unsubstituted scaffold provides a clean and well-characterized baseline for iterative drug design [1]. Researchers can use this compound to build focused libraries, introducing substituents to enhance target affinity and selectivity, with the goal of moving beyond the scaffold's inherent, moderate activity [1].

Key Intermediate in the Synthesis of NK1 Receptor Antagonists

This compound is a critical, non-interchangeable building block for synthesizing potent NK1 receptor antagonists, such as the CP-99,994 and L-733,060 series . The 2-phenyl substitution is essential for the pharmacophore, and the availability of high-yield synthetic routes (e.g., 82% yield for the (R)-enantiomer) makes it a reliable and practical intermediate for producing these biologically active molecules [2].

Sourcing a Pure Regioisomer for Quality Control and Analytical Standards

Due to the distinct physicochemical properties of regioisomers, 2-phenylpiperidine (b.p. 112 °C/9 mmHg) can be unambiguously differentiated from 3-phenylpiperidine (b.p. 126 °C/12 mmHg) . This makes the high-purity compound a valuable reference standard for analytical method development (e.g., GC, HPLC) and for quality control processes to ensure the identity and purity of in-house synthesized or procured materials.

Chiral Building Block for Asymmetric Synthesis

The high-yield synthetic accessibility of the (R)-enantiomer (82% yield) positions it as a valuable chiral building block for the asymmetric synthesis of complex alkaloids and other bioactive molecules [2]. Researchers can procure or synthesize the enantiopure compound to introduce stereochemical complexity into target molecules with high fidelity.

Application
Selection Property
Validation Focus
CNS target ligand design
Unsubstituted scaffold baseline
Modification‑dependent potency shift
NK1 antagonist pharmacophore building
2‑phenyl regioisomer integrity
Pharmacophore binding mode confirmation
Regioisomer identity standard
Boiling point differentiation
Purity and regioisomer verification
Asymmetric synthesis applications
Enantiopure (R)‑form accessibility
Stereochemistry and yield benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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